![molecular formula C58H36O8 B15328567 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is an organic compound characterized by its complex structure, which includes four 1,1’-biphenyl-3,5-dicarbaldehyde units connected by an ethene core. This compound is notable for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the condensation of 1,1’-biphenyl-3,5-dicarbaldehyde with ethene derivatives under controlled conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst . The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is largely dependent on its chemical structure and the specific application. In the context of COFs, the compound acts as a linker, facilitating the formation of a porous network through covalent bonding . The ethene core provides rigidity and stability, while the aldehyde groups participate in condensation reactions to form the framework.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carbaldehyde): Similar structure but with aldehyde groups at different positions.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1’-biphenyl]-4-carboxylic acid): Contains carboxylic acid groups instead of aldehydes.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of aldehydes.
Uniqueness
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is unique due to its specific arrangement of aldehyde groups and its ability to form highly stable and rigid frameworks. This makes it particularly valuable in the synthesis of COFs and other advanced materials.
Propriétés
Formule moléculaire |
C58H36O8 |
|---|---|
Poids moléculaire |
860.9 g/mol |
Nom IUPAC |
5-[4-[1,2,2-tris[4-(3,5-diformylphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C58H36O8/c59-29-37-17-38(30-60)22-53(21-37)45-1-9-49(10-2-45)57(50-11-3-46(4-12-50)54-23-39(31-61)18-40(24-54)32-62)58(51-13-5-47(6-14-51)55-25-41(33-63)19-42(26-55)34-64)52-15-7-48(8-16-52)56-27-43(35-65)20-44(28-56)36-66/h1-36H |
Clé InChI |
ZWBOLASMDJUAGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


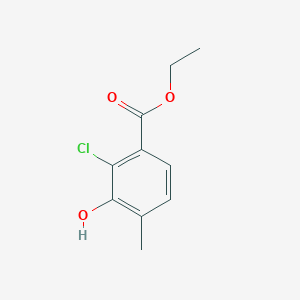

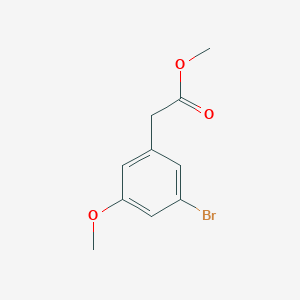

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
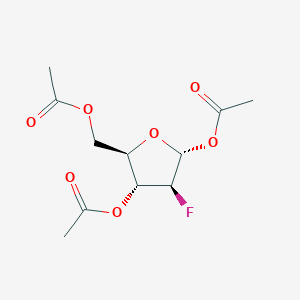
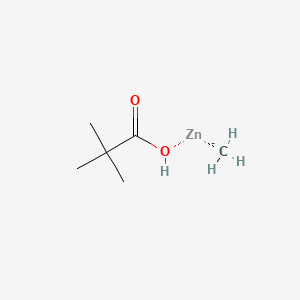
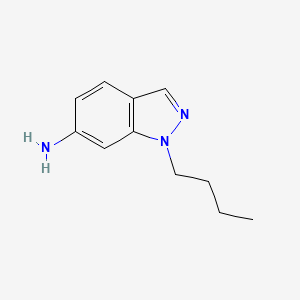
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
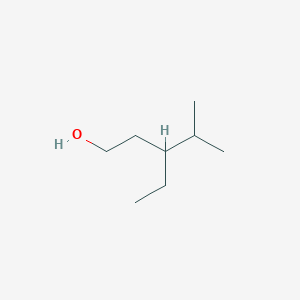

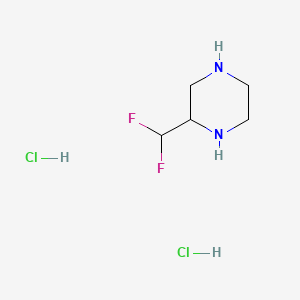
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)

